molecular formula C12H21BO3Si B120882 4-(tert-Butyldimethylsilyloxy)phenylboronic acid CAS No. 159191-56-7

4-(tert-Butyldimethylsilyloxy)phenylboronic acid

Cat. No.: B120882
CAS No.: 159191-56-7
M. Wt: 252.19 g/mol
InChI Key: NVHHEADQQACSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyldimethylsilyloxy)phenylboronic acid is an organic compound with the molecular formula C12H21BO3Si and a molecular weight of 252.19 g/mol . It is a boronic acid derivative, characterized by the presence of a phenyl ring substituted with a tert-butyldimethylsilyloxy group and a boronic acid functional group. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

4-(tert-Butyldimethylsilyloxy)phenylboronic acid is a reactant involved in various chemical reactions . It is used in asymmetric addition reactions with β-substituted cyclic enones, hydroarylation and heterocyclization with phenylpropiolates, and double Suzuki-Miyaura coupling reactions . The primary targets of this compound are the molecules involved in these reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, in Suzuki-Miyaura coupling reactions, it acts as a boronic acid derivative, which is a key component in these reactions . The resulting changes depend on the specific reaction in which it is involved.

Biochemical Pathways

The compound affects the biochemical pathways associated with the reactions it is involved in. For example, in the synthesis of biologically active molecules such as phenylpyridone derivatives, atromentin and its O-alkylated derivatives, and gelatinases and MT1-MMP inhibitors , it plays a crucial role in the formation of these molecules.

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific reactions it is involved in. For instance, it is used as a starting material for the synthesis of red electroluminescent polyfluorenes . In the synthesis of biologically active molecules, it contributes to the formation of these molecules .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature, pH, and the presence of other reactants. For instance, its reactivity in Suzuki-Miyaura coupling reactions would be affected by the presence of a palladium catalyst and a base .

Biochemical Analysis

Biochemical Properties

4-(tert-Butyldimethylsilyloxy)phenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit the activity of proteases by binding to the active site serine residue, forming a stable boronate ester. Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, by forming complexes with the carbohydrate moieties on these proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways by modulating the activity of kinases and phosphatases. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. For example, it can inhibit serine proteases by forming a boronate ester with the active site serine residue. Additionally, this compound can bind to transcription factors, altering their ability to regulate gene expression. These interactions can result in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it can modulate enzyme activity and cellular signaling pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, leading to cell death and tissue damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can interact with enzymes involved in carbohydrate metabolism, such as glycosidases and glycosyltransferases, by forming reversible covalent bonds with their active sites. This interaction can affect the metabolic flux and levels of various metabolites. Additionally, this compound can be metabolized by liver enzymes, leading to the formation of various metabolites that can be further studied for their biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution within tissues can also be influenced by its ability to form complexes with extracellular matrix components .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with various cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus by binding to nuclear transport proteins or to the endoplasmic reticulum by interacting with ER-resident proteins. These localizations can affect the compound’s activity and function within the cell .

Chemical Reactions Analysis

4-(tert-Butyldimethylsilyloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .

Properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHHEADQQACSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455505
Record name 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159191-56-7
Record name 4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A dry reactor equipped with two addition funnels, nitrogen inlet, and a mechanical stirrer was set up over a dry ice bath. To one of the addition funnels was added a filtered, preformed Grignard reagent from the reaction of 4-(t-butyldimethylsilyloxy)-bromobenzene (28.7 g, 0.1 mol) with magnesium turnings (2.96 g, 0.12 mol) in THF (70 mL). To the other addition funnel was added trimethylborate (12.48 g, 0.12 mol) in THF (50 mL). The reactor was charged with about 10 mL of the borate solution and was cooled to -70° C. About 10 mL of the Grignard solution was then added. The remaining borate and Grignard solutions were then added in aliquots in such a way as to ensure a slight excess of borate. The reaction mixture was stirred at -70° C. for one hour then stirred at room temperature for 20 hours. The reactor was cooled to 0° C. and water (100 mL) was slowly added with vigorous stirring. The mixture was extracted with ether (400 mL). The ether layer was washed with water (2×200 mL), dried over anhydrous MgSO4, then concentrated on a roto-evaporator to afford a light-tan-colored solid (22.0 g, 87 percent). 1H and 13C NMR spectra were consistent with the following structure. ##STR11##
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
28.7 g
Type
reactant
Reaction Step Three
Quantity
2.96 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
12.48 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Yield
87%

Synthesis routes and methods II

Procedure details

To a solution of 4-tert-butyldimethylsilyloxybromobenzene (11.49 g) in tetrahydrofuran (100 ml) was added a solution of n-butyllithium in n-hexane (1.59M, 32.7 ml) dropwise at −55° C. under a nitrogen atmosphere, and the mixture was stirred for 1 hour at −60° C. To the reaction mixture was added triisopropyl borate (12.84 ml), and the mixture was stirred at −60° C. for 1 hour. The reaction mixture was warmed to ambient temperature, poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The separated organic layer was washed with brine, dried over magnesium sulfate and evaporated under reduced pressure. The solid was triturated with n-hexane, filtered and washed with n-hexane to give 4-tert-butyldimethylsilyloxyphenylboronic acid (7.45 g).
Quantity
11.49 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
32.7 mL
Type
solvent
Reaction Step One
Quantity
12.84 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Magnesium turnings (0.53 g, 22 mmol) and 20 mL of THF were placed into a two-necked flask. Next, tert-butyldimethylsilyloxyphenyl bromide (5.64 g, 19.6 mmol) was added and the mixture was heated under reflux for 2 h before it was cooled to room temperature. The brown mixture was added to a solution of trimethyl borate (2.43 g, 24 mmol) in 5 mL of THF through a dropping funnel at −78° C. and allowed to warm to room temperature overnight. After hydrolysis with 90 mL of ca. 0.1 M hydrochloric acid followed by standard work-up with methyl tert-butyl ether, the brown residue was washed with 20 mL of cold hexane, and the resulting white product (3.86 g, 78%) was dried in vacuo. Mp: 175° C. (1H NMR (300 MHZ, CDCl3): δ0.25 (s, 6H); 1.01 (s, 9H); 6.95 (d, J=8.5 Hz, 2H); 8.11 (d, J 8.5 Hz, 2H). 13C NMR (75 MHZ, CDCl3): δ−4.3; 18.1; 25.7; 119.8; 137.5; 159.8. Reference: Bolm, C.; Derrien, N.; Seger, A. Synlett 1996, 387.
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(tert-Butyldimethylsilyloxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(tert-Butyldimethylsilyloxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.